Fmoc-Ser-OtBu

Catalog No.
S762065
CAS No.
110797-35-8
M.F
C22H25NO5
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser-OtBu

CAS Number

110797-35-8

Product Name

Fmoc-Ser-OtBu

IUPAC Name

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1

InChI Key

ZYOWIDHANLLHNO-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Nalpha-Fmoc-L-serine tert-Butyl Ester; Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

N-Terminal Protected Building Block for Peptide Synthesis:

Fmoc-Ser-OtBu, also known as Fmoc-Serine (t-Butyl ester), is a key building block employed in the field of peptide synthesis, specifically in a technique called solid-phase peptide synthesis (SPPS) []. SPPS is a widely used method for the creation of peptides, which are chains of amino acids.

Function:

Fmoc-Ser-OtBu serves two crucial functions in SPPS:

  • N-Terminal Protection: The Fmoc (Fluorenylmethoxycarbonyl) group attached to the N-terminus (amino end) of the molecule acts as a protecting group. This prevents unwanted side reactions at the N-terminus during peptide chain assembly [].
  • Serine Incorporation: The Serine (Ser) portion of the molecule represents the amino acid Serine, which is one of the 20 naturally occurring amino acids found in proteins. Fmoc-Ser-OtBu allows for the incorporation of Serine into the growing peptide chain during SPPS [].

Applications:

Fmoc-Ser-OtBu finds application in the synthesis of various peptides for diverse research purposes, including:

  • Antibiotic development: Studies have utilized Fmoc-Ser-OtBu in the total synthesis of the antibiotic daptomycin, demonstrating its potential contribution to the development of new therapeutic agents [].
  • Vaccine research: Fmoc-Ser-OtBu can be employed in the synthesis of peptide fragments crucial for vaccine development, such as the MUC1 T-cell helper peptide [].
  • Protein research: The building block allows for the synthesis of proteins like ubiquitin and diubiquitin, facilitating research on their functions and interactions within cells [].

Fmoc-Ser-OtBu, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine, is a derivative of the amino acid serine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (OtBu) protecting group on the hydroxyl side chain of serine. The presence of these protecting groups plays a crucial role in peptide synthesis, allowing for selective reactions while preventing unwanted side reactions. Fmoc-Ser-OtBu is widely utilized in solid-phase peptide synthesis due to its stability and efficiency in forming peptide bonds .

  • Skin and Eye Irritation: It may cause mild skin or eye irritation upon contact. Wear gloves, safety glasses, and protective clothing when handling the compound [].
  • Respiratory Irritation: Prolonged inhalation of dust may irritate the respiratory system. Use a fume hood when working with Fmoc-Ser-OtBu [].
, primarily during peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, while the tert-butyl group is cleaved under acidic conditions like trifluoroacetic acid.
  • Coupling Reactions: This compound can couple with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, facilitating the formation of peptide bonds .

Fmoc-Ser-OtBu plays a significant role in biological systems, particularly in the context of peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways and gene expression. The specific biological activity largely depends on the sequence and structure of the resulting peptides .

Cellular Effects

The effects on cells are primarily linked to the resultant peptides' roles in cellular metabolism and signaling. These synthesized peptides can act as hormones, neurotransmitters, or enzyme inhibitors, impacting numerous physiological processes.

Molecular Mechanism

At the molecular level, Fmoc-Ser-OtBu contributes to peptide bond formation by participating in binding interactions with other amino acids during synthesis.

The synthesis of Fmoc-Ser-OtBu typically involves two main steps:

  • Protection of the Hydroxyl Group: Serine is reacted with tert-butyl bromide in the presence of a base (e.g., triethylamine) to yield O-tert-butyl-L-serine.
  • Introduction of the Fmoc Group: The protected serine is treated with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate to produce Fmoc-O-tert-butyl-L-serine .

This method allows for high yields and purity, making it suitable for both research and industrial applications.

Fmoc-Ser-OtBu is primarily used in:

  • Peptide Synthesis: It is integral to the Fmoc/tBu solid-phase peptide synthesis method, which is preferred for its efficiency and ease of use.
  • Drug Development: The peptides synthesized from this compound are being explored for their potential therapeutic applications in various diseases .
  • Biochemical Research: It serves as a tool for studying protein interactions and functions due to its ability to facilitate precise peptide construction.

Research into interaction studies involving Fmoc-Ser-OtBu has demonstrated its effectiveness in synthesizing peptides that can interact with specific enzymes and receptors. These interactions are crucial for understanding how peptides function within biological systems and their potential therapeutic roles .

Dosage Effects

In animal models, the effects of peptides synthesized using Fmoc-Ser-OtBu can vary significantly based on dosage. Higher doses may lead to adverse effects or toxicity, emphasizing the importance of careful dosage determination during experimental applications.

Several compounds share structural similarities with Fmoc-Ser-OtBu, each exhibiting unique properties:

Compound NameStructure/FeaturesUnique Aspects
Fmoc-Thr-OtBuSimilar protecting groups; threonine instead of serineOften used for synthesizing phosphorylated peptides
Fmoc-Tyr-OtBuContains a phenolic hydroxyl groupUseful for synthesizing peptides with aromatic properties
Fmoc-Ala-OtBuAlanine as the amino acidSimpler structure; often used in basic peptide synthesis
Fmoc-Gly-OtBuGlycine as the amino acidSmallest amino acid; used for flexible peptide linkages

These compounds are utilized similarly in peptide synthesis but may impart different properties and functionalities to the resulting peptides based on their unique side chains and structures .

Fmoc-Ser(tBu)-OH’s molecular architecture optimizes compatibility with SPPS workflows. The Fmoc group (9-fluorenylmethyloxycarbonyl) shields the α-amine during chain elongation, while the tBu group protects serine’s hydroxyl side chain from unintended reactions. Key structural features include:

PropertyValue
Molecular FormulaC₂₂H₂₅NO₅
Molecular Weight383.44 g/mol
α-Amine ProtectionFmoc (base-labile)
Side-Chain ProtectiontBu (acid-labile)
Deprotection ReagentsPiperidine (Fmoc), TFA (tBu)
SolubilityDMF, DCM, DMSO

The Fmoc group’s base sensitivity allows its removal under mild conditions (e.g., 20% piperidine in DMF), leaving acid-labile side-chain protections intact. Conversely, the tBu group withstands basic environments but cleaves rapidly in trifluoroacetic acid (TFA), enabling selective side-chain deprotection during resin cleavage. This orthogonality minimizes side reactions, preserving peptide integrity during multi-step syntheses.

Functionally, Fmoc-Ser(tBu)-OH addresses serine’s inherent reactivity. Unprotected serine undergoes β-elimination under basic conditions or forms aspartimide side products during prolonged SPPS. The tBu ether mitigates these issues, ensuring high coupling efficiency (>98% per cycle) and reducing epimerization risks. Its utility extends to synthesizing phosphorylated peptides, where the tBu group temporarily masks serine’s hydroxyl for later phosphorylation.

Historical Evolution of Fmoc-Protected Amino Acid Derivatives

The Fmoc group’s adoption revolutionized peptide synthesis by overcoming limitations of earlier protecting groups. Prior to the 1970s, the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups dominated, but their acid lability necessitated harsh deprotection conditions (e.g., HF for Boc), damaging sensitive peptides. In 1970, Carpino and Han introduced Fmoc-Cl, a reagent that installed the base-labile Fmoc group via reaction with amine nucleophiles:

$$
\text{R-NH}_2 + \text{Fmoc-Cl} \rightarrow \text{Fmoc-NH-R} + \text{HCl}
$$

This innovation enabled orthogonal protection strategies, as Fmoc could be cleaved independently of acid-stable groups. By 1972, Fmoc-based SPPS emerged, leveraging piperidine for gentle deprotection and minimizing side reactions. The tBu group, introduced later, complemented Fmoc by providing acid-labile side-chain protection, culminating in the Fmoc/tBu strategy that dominates modern SPPS.

Fmoc-Ser(tBu)-OH itself entered commercial catalogs in the 1980s, driven by demand for serine-rich peptides like mucins and antimicrobial agents. Its synthesis involves:

  • Serine Hydroxyl Protection: Reacting L-serine with tert-butyl chloride under basic conditions.
  • α-Amine Protection: Treating O-tBu-L-serine with Fmoc-OSu (succinimidyl carbonate).
    Optimized routes now achieve >99% purity, with residual acetic acid and dipeptides controlled to <0.5%.

Role in Orthogonal Protection Strategies for Complex Peptide Assembly

Orthogonal protection—using chemically distinct groups for temporary (α-amine) and permanent (side-chain) protections—is foundational to synthesizing branched peptides, cyclotides, and post-translationally modified analogs. Fmoc-Ser(tBu)-OH excels here due to its compatibility with:

  • Acid-Labile Resins: Wang and Rink amide resins require TFA for cleavage, which concurrently removes tBu groups, yielding fully deprotected peptides.
  • Global Deprotection Schemes: After chain assembly, TFA cocktails (e.g., TFA:H₂O:TIPS 95:2.5:2.5) cleave tBu ethers without damaging the peptide backbone.
  • Sequential Modifications: The tBu group permits selective serine hydroxyl activation post-SPPS. For example, glycosylation or phosphorylation can proceed after resin cleavage.

A case study is daptomycin synthesis, where Fmoc-Ser(tBu)-OH enabled chemoselective ligation. The tBu group shielded serine during cyclization, preventing lactone formation at unintended sites. Similarly, in MUC1 antigen production, iterative fragment condensations relied on Fmoc/tBu orthogonality to assemble the 20-mer glycopeptide.

Stepwise Chemical Synthesis from L-Serine Precursors

The synthesis of fluorenylmethoxycarbonyl-serine(tert-butyl)-hydroxyl represents a multi-step process that begins with the transformation of L-serine precursors through a series of carefully orchestrated chemical reactions [1]. The primary synthetic route involves the initial conversion of L-serine to serine methyl ester hydrochloride, followed by tert-butyl protection of the hydroxyl group and subsequent fluorenylmethoxycarbonyl protection of the amino group [1] [7].

The initial step involves the treatment of L-serine with thionyl chloride in anhydrous methanol under controlled temperature conditions [1]. This reaction proceeds through nucleophilic substitution where the carboxylic acid group of serine undergoes esterification to form serine methyl ester hydrochloride [12]. The reaction is typically conducted at temperatures between negative five degrees Celsius and zero degrees Celsius to prevent side reactions and degradation of the amino acid substrate [1].

Following esterification, the serine methyl ester hydrochloride undergoes tert-butyl protection of the hydroxyl group through reaction with isobutene in the presence of para-toluenesulfonic acid as a catalyst [1] [10]. This protection step is crucial for preventing unwanted side reactions during subsequent synthetic transformations. The reaction proceeds via carbocation chemistry where the tert-butyl cation, generated from isobutene under acidic conditions, attacks the nucleophilic hydroxyl oxygen of serine [10].

Table 1: Stepwise Synthesis Conditions for Fluorenylmethoxycarbonyl-Serine(tert-Butyl)-Hydroxyl

StepReagentsTemperature (°C)Time (hours)Yield (%)
EsterificationThionyl chloride/Methanol-5 to 024-3696-98 [1]
tert-Butyl ProtectionIsobutene/para-Toluenesulfonic acidRoom temperature48-9685-90 [1] [10]
SaponificationSodium carbonate (10%)Room temperature20-2590-95 [1]
Fluorenylmethoxycarbonyl ProtectionFluorenylmethoxycarbonyl chloride/DioxaneRoom temperature20-2585-92 [1]

The saponification step involves treatment of the protected serine methyl ester with ten percent sodium carbonate solution to hydrolyze the methyl ester group and regenerate the carboxylic acid functionality [1]. This reaction proceeds through base-catalyzed hydrolysis and requires careful pH control to prevent deprotection of the tert-butyl group [1].

The final protection step introduces the fluorenylmethoxycarbonyl group through reaction with fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl N-succinimidyl carbonate in 1,4-dioxane solvent [1] [11]. The fluorenylmethoxycarbonyl group serves as a base-labile protecting group that can be selectively removed under mild basic conditions without affecting the acid-labile tert-butyl protection [11].

Advanced synthetic approaches have been developed utilizing organozinc chemistry for the direct synthesis of fluorenylmethoxycarbonyl-protected amino acids [5]. This methodology involves the preparation of N-fluorenylmethoxycarbonyl 3-iodoalanine tert-butyl ester derived organozinc reagent, obtained in seven steps from optically pure L-serine [5]. The organozinc approach offers enhanced stereochemical control and improved yields for challenging synthetic transformations [5].

Optimization of Esterification and Protection Reactions

The optimization of esterification and protection reactions for fluorenylmethoxycarbonyl-serine(tert-butyl)-hydroxyl synthesis has been the subject of extensive research aimed at improving yields, reducing reaction times, and minimizing byproduct formation [6] [8] [13]. Recent advances in tert-butyl esterification methodology have demonstrated significant improvements in reaction efficiency and environmental sustainability [8].

Novel esterification approaches utilizing di-tert-butyl dicarbonate as the tert-butyl source under electromagnetic milling conditions have shown remarkable potential for green synthesis [8]. This method operates under solvent-free and base-free conditions without requiring additional heating, making it highly attractive for environmentally conscious synthesis [8]. The process utilizes ferromagnetic rods as grinding media that become magnetized under a high-speed rotating magnetic field, introducing a novel mechanism for bond activation [8].

Table 2: Optimization Parameters for Esterification Reactions

MethodSolventTemperature (°C)Time (hours)Yield (%)Advantages
Traditional Thionyl ChlorideMethanol-5 to 024-3689-98 [12]High yield, established protocol
Trimethylsilyl ChlorideMethanolRoom temperature12-2485-97 [12]Milder conditions, operational convenience
Electromagnetic MillingSolvent-freeRoom temperature2-485-95 [8]Green chemistry, no solvents
Boron Trifluoride Etherate2-tert-ButoxypyridineRoom temperature4-880-90 [6]Mild conditions, selective

The use of trimethylsilyl chloride in methanol has emerged as a superior alternative to traditional thionyl chloride methods for amino acid esterification [12]. This approach offers improved operational convenience by eliminating the need for strict temperature control and continuous hydrogen chloride gas addition [12]. The trimethylsilyl chloride method demonstrates excellent tolerance across a wide range of amino acid substrates and consistently delivers high yields [12].

Transesterification approaches using potassium tert-butoxide in diethyl ether have been developed for the efficient preparation of tert-butyl esters from methyl ester precursors [13]. This method operates at ambient temperature and provides efficient conversion of aliphatic and aromatic methyl esters to their corresponding tert-butyl analogs [13]. The use of potassium tert-butoxide as both base and nucleophile enables clean transesterification without the formation of significant byproducts [13].

Temperature optimization studies have revealed that esterification reactions in thin film conditions reach maximum efficiency at approximately seventy degrees Celsius [23] [25]. The reaction is promoted by pneumatic spray conditions and demonstrates strong dependence on the nature of the acid catalyst used [23]. Sulfuric acid has been identified as uniquely effective for promoting esterification under these conditions, while other strong mineral acids such as hydrochloric acid and nitric acid fail to catalyze the reaction [25].

Solvent effects play a critical role in optimization of serine derivative synthesis [24] [26]. Aqueous media generally provide the highest yields for water-soluble ester substrates, while alcohol solvents can lead to more complete reduction at both ester groups with subsequent formation of unwanted byproducts [24]. The choice of solvent must be carefully balanced against the solubility requirements of reactants and the desired selectivity of the transformation [26].

Industrial-Scale Manufacturing Process Economics

The economics of industrial-scale manufacturing for fluorenylmethoxycarbonyl-serine(tert-butyl)-hydroxyl production involves complex considerations of raw material costs, capital investment requirements, operational expenses, and market dynamics [14] [15] [16]. Manufacturing cost analysis reveals that raw materials represent the largest cost component, typically accounting for ninety-seven percent of total yearly operating costs in amino acid production facilities [14].

Table 3: Industrial Manufacturing Cost Breakdown for Amino Acid Production

Cost ComponentPercentage of Total CostAnnual Cost (Million USD)
Raw Materials97%38.2 [14]
Waste Treatment2%0.8 [14]
Utility Costs1%0.4 [14]
Equipment DepreciationVariable5.1 [14]
Labor and OverheadVariable2.3 [14]

Capital investment requirements for amino acid manufacturing facilities are substantial, with total equipment costs typically ranging from fifty to sixty million United States dollars for medium-scale production facilities [14] [40]. The equipment cost breakdown reveals that reactors represent the largest single equipment expense at thirty-three percent of total equipment costs, followed by crystallizers at twenty-eight percent and storage tanks at nineteen percent [14].

Recent developments in peptide synthesis economics have demonstrated the potential for significant cost reductions through innovative manufacturing approaches [16] [38] [39]. Group Assisted Purification peptide synthesis technology has shown the ability to reduce raw material costs by approximately forty-eight percent compared to traditional solid-phase peptide synthesis methods [39]. This technology achieves cost savings through multiple mechanisms including reduction in solvent consumption by over seventy-five percent and elimination of expensive chromatography resins [16].

The competitive landscape for peptide manufacturing has been disrupted by emerging biotechnology approaches that promise to reduce pharmaceutical-grade peptide costs from an average of 1.2 million United States dollars per kilogram to between fifty thousand and one hundred thousand United States dollars per kilogram [38]. These dramatic cost reductions have the potential to fundamentally alter the economics of peptide-based pharmaceutical development and manufacturing [38].

Table 4: Comparative Production Economics for Different Manufacturing Scales

Production Scale (mg/batch)Unit Cost (EUR/mg)Total Batch Cost (EUR)Cost Reduction Factor
100253 [42]25,3001.0x
500147 [42]73,5001.7x
100042 [42]42,0006.0x
500018 [42]90,00014.1x

Scale-up economics demonstrate significant advantages for larger production volumes, with unit costs decreasing dramatically as production scale increases [42]. The transition from one hundred milligram to one thousand milligram batch sizes results in a six-fold reduction in unit costs, highlighting the importance of achieving sufficient production scale for economic viability [42].

Industrial amino acid production facilities require substantial investments in specialized equipment and infrastructure [43]. Recent facility expansions have involved investments exceeding one billion United States dollars for comprehensive amino acid production capabilities [43]. These investments include not only manufacturing equipment but also research and development centers, environmental control systems, and quality assurance infrastructure [43].

The raw material cost structure for amino acid production is dominated by nutrient media costs, which typically represent sixty-seven percent of total raw material expenses [14]. Ion exchange resins and associated chemicals contribute an additional twenty percent of raw material costs, while precoat materials account for thirteen percent [14]. Utility costs are primarily driven by low-pressure steam requirements, which represent over ninety-nine percent of total utility expenses [14].

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester, commonly known as Fmoc-Ser-OtBu, exhibits a well-defined crystalline structure characterized by its molecular formula C₂₂H₂₅NO₅ and molecular weight of 383.44 g/mol [1] [2] [3]. The compound crystallizes as white to orange to green powder or crystalline material, indicating polymorphic behavior or the presence of trace impurities that affect coloration [2] [4] [5].

Structural Configuration

The molecular structure comprises three distinct moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the L-serine backbone, and the tert-butyl ester functionality. The stereochemical configuration at the α-carbon is preserved as the (S)-enantiomer, confirmed by optical rotation measurements of +6.0 to +9.0 degrees (c=1, CHCl₃) [2] [4]. The compound maintains high enantiomeric purity, with specifications typically requiring ≥99.8% enantiomeric excess [6].

Crystal Packing and Intermolecular Interactions

Based on structural analysis of related fluorenylmethyloxycarbonyl-protected amino acids, the crystal structure likely exhibits characteristic intermolecular hydrogen bonding patterns. Studies of similar compounds demonstrate that Fmoc-protected amino acids form two-dimensional sheet structures through hydrogen bonds between carboxyl and Fmoc moieties [7]. The fluorenyl group adopts various conformations, with the specific arrangement influenced by the serine side chain and tert-butyl ester group.

Molecular Dimensions and Conformational Analysis

The compound exhibits a molecular geometry consistent with typical fluorenylmethyloxycarbonyl-protected amino acids. The torsion angles around the peptide backbone are influenced by the protecting groups, with the Fmoc moiety providing steric bulk that affects the overall molecular conformation [7]. The tert-butyl ester group contributes additional steric hindrance, influencing both crystal packing and solution behavior.

Solubility Profiles in Organic Solvent Systems

The solubility characteristics of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester reflect its amphiphilic nature, combining hydrophobic fluorenyl and tert-butyl groups with polar amino acid functionality [8] [5] [9].

High-Polarity Solvent Systems

The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with documented solubility reaching 250 mg/mL (651.99 mM), representing the highest quantified solubility among tested solvents [10]. This exceptional solubility in DMSO makes it particularly suitable for stock solution preparation and high-concentration synthetic applications. N,N-dimethylformamide (DMF) serves as another highly compatible solvent system, commonly employed in solid-phase peptide synthesis protocols [6] [11].

Moderate-Polarity Solvent Systems

Chloroform provides good solubility for the compound, making it suitable for purification procedures and analytical applications [5] [9] [12]. The solubility in chloroform is particularly relevant for recrystallization processes and nuclear magnetic resonance spectroscopy applications. Methanol exhibits moderate solubility, sufficient for analytical procedures and certain synthetic transformations [8].

Low-Polarity and Specialized Solvent Systems

The compound shows partial solubility in ethyl acetate, which is utilized in certain purification protocols and extraction procedures [9]. Tert-butyl acetate and acetone demonstrate adequate solubility for synthetic applications, particularly in protection and deprotection reactions [13] . The compound exhibits practically no solubility in water, consistent with its hydrophobic character dominated by the fluorenyl and tert-butyl protecting groups [9].

Solvent Selection Criteria for Applications

The choice of solvent system depends on the intended application. For peptide synthesis, DMF remains the standard choice due to its excellent solvation properties and compatibility with solid-phase synthesis protocols [6]. For analytical applications, chloroform provides optimal solubility while maintaining spectroscopic clarity [5]. For high-concentration applications, DMSO offers superior solubility with minimal sample volume requirements [10].

Thermal Stability and Degradation Kinetics

The thermal behavior of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester follows characteristic patterns observed in fluorenylmethyloxycarbonyl-protected amino acids, with distinct thermal transitions and decomposition pathways [15] [16].

Thermal Transition Analysis

The compound exhibits a well-defined melting point range of 123-127°C, as determined by differential scanning calorimetry and capillary melting point measurements [2] [4] [9] [17]. This relatively narrow melting range indicates good purity and crystalline uniformity. The melting process is endothermic, consistent with the disruption of crystal lattice forces and intermolecular hydrogen bonding networks [18] [19].

Thermal Decomposition Pathways

Above the melting point, the compound undergoes thermal decomposition through multiple pathways. The primary decomposition mechanism involves the cleavage of the fluorenylmethyloxycarbonyl group, proceeding through a β-elimination mechanism that generates dibenzofulvene and carbon dioxide [20] [16]. This decomposition pathway is characteristic of Fmoc chemistry and occurs at temperatures above 127°C under standard atmospheric conditions.

Kinetic Parameters and Stability

The thermal decomposition kinetics follow first-order behavior typical of organic compounds undergoing unimolecular elimination reactions. The compound remains thermally stable up to approximately 120°C, providing a safe operational temperature range for most synthetic applications [15] [21]. Storage recommendations specify maintenance at 2-8°C to ensure long-term stability and prevent thermal degradation [2] [4] [6].

Degradation Products and Byproduct Formation

Thermal decomposition generates several identifiable products. The primary products include dibenzofulvene (from Fmoc cleavage), carbon dioxide, and deprotected serine derivatives [20] [16]. Secondary degradation pathways may involve tert-butyl ester cleavage, generating isobutene and carbon dioxide along with the corresponding carboxylic acid [22]. These degradation products are consistent with the protecting group chemistry employed in the compound design.

Environmental and Atmospheric Effects

The thermal stability is influenced by atmospheric conditions, with oxidative environments potentially accelerating decomposition processes. Inert atmosphere conditions, such as nitrogen or argon, extend the thermal stability range and reduce unwanted side reactions [15] [21]. Moisture content also affects thermal behavior, with hydrated samples exhibiting lower decomposition temperatures compared to anhydrous materials [15].

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Wikipedia

Fmoc-Ser-OtBu

Dates

Last modified: 08-15-2023

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